REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:13]4[C:18]([C:19]=3[CH:20]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:4][CH:3]=1.[CH3:27][C:28]1([CH3:42])[C:40]2[CH:39]=[C:38]([NH2:41])[CH:37]=[CH:36][C:35]=2[C:34]2[C:29]1=[CH:30][CH:31]=[CH:32][CH:33]=2>C1(C)C=CC=CC=1>[CH3:27][C:28]1([CH3:42])[C:40]2[CH:39]=[C:38]([NH:41][C:2]3[CH:3]=[CH:4][C:5]([C:8]4[CH:9]=[CH:10][C:11]5[N:12]([C:21]6[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=6)[C:13]6[C:18]([C:19]=5[CH:20]=4)=[CH:17][CH:16]=[CH:15][CH:14]=6)=[CH:6][CH:7]=3)[CH:37]=[CH:36][C:35]=2[C:34]2[C:29]1=[CH:30][CH:31]=[CH:32][CH:33]=2
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Name
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3-(4-Iodo-phenyl)-9-phenyl-9H-carbazole
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
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CC1(C2=CC=CC=C2C=2C=CC(=CC12)N)C
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
sodium tert-butylat
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Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture is carefully degassed
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Type
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ADDITION
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Details
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80 mg bis(diphenylphosphino)ferrocendichloro-Pd(II) (Pd(dppf)) complex is added
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Type
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TEMPERATURE
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Details
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The solution is refluxed for 6 h
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Duration
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6 h
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Type
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ADDITION
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Details
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250 ml water are added
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Type
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CUSTOM
|
Details
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The layers are separated
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Type
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EXTRACTION
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Details
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The water phase is extracted three times with toluene
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Type
|
WASH
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Details
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the organic layers is washed twice with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtrated
|
Type
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CUSTOM
|
Details
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the solvent is removed under vacuum
|
Type
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CUSTOM
|
Details
|
The residue is recrystallized from butanole
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 108 mmol | |
AMOUNT: MASS | 57 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |